3'-Bromo-4',5'-difluoroacetophenone

説明

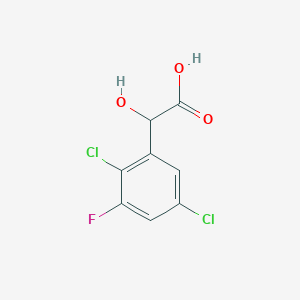

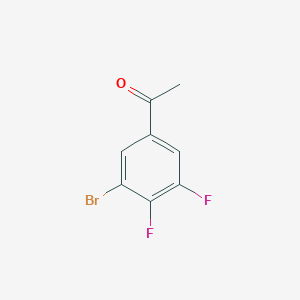

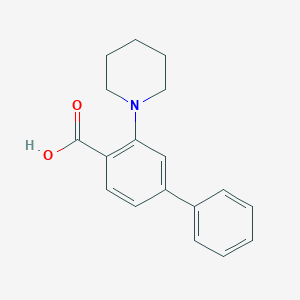

3’-Bromo-4’,5’-difluoroacetophenone is a chemical compound with the molecular formula C8H5BrF2O and a molecular weight of 235.03 . Its IUPAC name is 1-(3-bromo-4,5-difluorophenyl)ethan-1-one . It is a solid at ambient temperature .

Molecular Structure Analysis

The InChI code for 3’-Bromo-4’,5’-difluoroacetophenone is 1S/C8H5BrF2O/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

3’-Bromo-4’,5’-difluoroacetophenone is a solid at ambient temperature . Its molecular weight is 235.03 g/mol .科学的研究の応用

1. Ligand Synthesis and Complex Formation

3'-Bromo-4',5'-difluoroacetophenone serves as a precursor in the synthesis of various ligands and complex compounds. For instance, it has been used to prepare β-hydroxydithiocinnamic acid derivatives, which act as ligands forming 1,1-ethenedithiolato and O,S-chelate complexes with different metals like Pt(II), Pd(II), and Ni(II). These complexes have been characterized using NMR, mass spectrometry, infrared spectroscopy, and X-ray diffraction analyses, highlighting the compound's versatility in forming structurally diverse complexes (Schubert, Görls, & Weigand, 2007).

2. Impact on Physico-Chemical and Spectroscopic Properties

Studies have explored the impact of biofield energy treatment on this compound, particularly focusing on its physico-chemical and spectroscopic properties. This includes analyses via XRD, DSC, TGA, FT-IR, GC-MS, and UV-visible spectrometry, revealing significant alterations in crystallite size, melting point, thermal degradation temperature, and isotopic abundance ratios. These changes underscore the compound's potential in various biological and organic applications (Trivedi et al., 2015).

3. Role in Organic Synthesis

This compound is a pivotal intermediate in organic synthesis. It has been utilized in the synthesis of pyrazolo[1,5‐a]pyridines, demonstrating its role in preparing compounds with significant pharmaceutical and chemical applications. The compound's reactivity and ability to undergo various transformations make it a valuable asset in the synthesis of heterocyclic compounds (Greszler & Stevens, 2009).

4. Application in DNA Cleavage and Antioxidation

The compound has been investigated for its potential in DNA cleavage, with derivatives like bromofluoroacetophenone-pyrrolecarboxamide conjugates showing effective DNA cleaving activities upon irradiation. Additionally, 2-bromo-4'-nitroacetophenone, a related compound, has demonstrated antioxidative properties and the ability to extend the lifespan of C. elegans, indicating potential biomedical applications (Wender & Jeon, 2003) (Han, 2018).

5. Antimicrobial Studies and Synthesis of Transition Metal Complexes

This compound derivatives have been explored for their antimicrobial properties. The synthesis of transition metal complexes involving the compound has been studied, showing that these complexes exhibit moderate to excellent antimicrobial activity, suggesting their utility in developing new antimicrobial agents (Sampal, Thombre, Dipake, Rajbhoj, & Gaikwad, 2018).

6. Use in Suzuki Coupling Reactions

The compound has been used in Suzuki cross-coupling reactions, serving as an intermediate in the synthesis of 4′-alkyl-2′-hydroxyacetophenones. These compounds are crucial for further synthesis of lipoflavonoids, highlighting the role of this compound in the preparation of biologically active molecules (Pouget et al., 2013).

Safety and Hazards

3’-Bromo-4’,5’-difluoroacetophenone is classified under GHS07. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

特性

IUPAC Name |

1-(3-bromo-4,5-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSAYYJRGMXVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1409007.png)

![6-(2-Chloro-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1409013.png)

![4-Methyl-7-(trifluoromethoxy)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1409017.png)

![6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1409019.png)

![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanamine](/img/structure/B1409021.png)

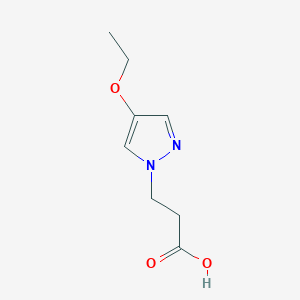

![[4-(2-Methoxyethoxy)-pyrazol-1-yl]-acetic acid](/img/structure/B1409023.png)